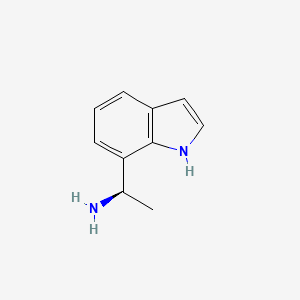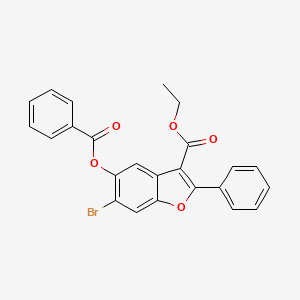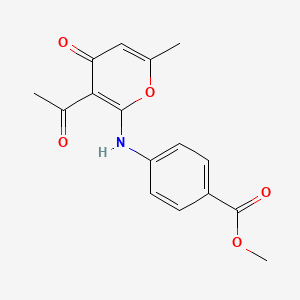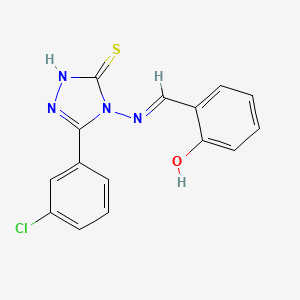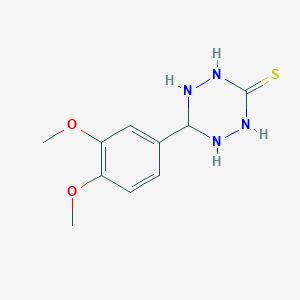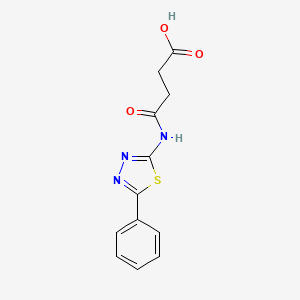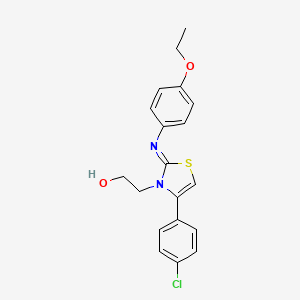
2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Ethanol Addition: The final step involves the addition of an ethanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imine and thiazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: Some compounds act as inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Material Science: Applications in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions would require detailed study using techniques like molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-((4-methoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
- 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)propanol
Uniqueness
The unique combination of the 4-chlorophenyl and 4-ethoxyphenyl groups, along with the thiazole ring and ethanol group, gives the compound distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H19ClN2O2S |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-7-16(8-10-17)21-19-22(11-12-23)18(13-25-19)14-3-5-15(20)6-4-14/h3-10,13,23H,2,11-12H2,1H3 |
Clé InChI |
IMPWRVFKEXOULO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


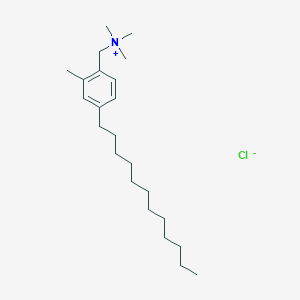
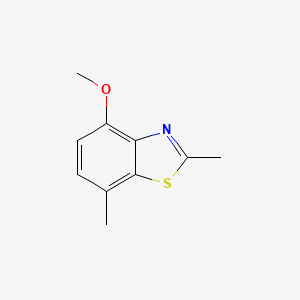
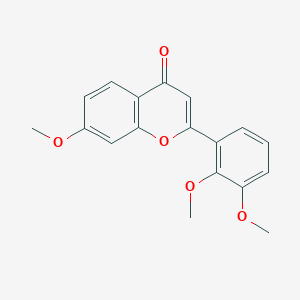
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

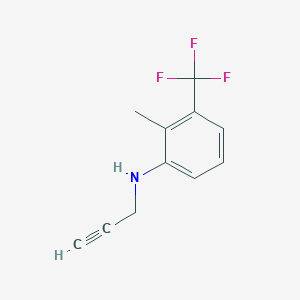
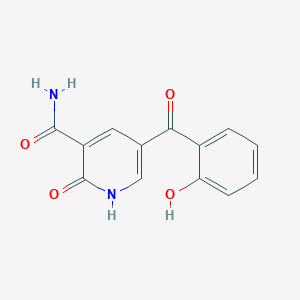
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
